

commercial suppliers and purity of 2,4-Dichloro-5-nitrophenol

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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitrophenol

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Technical Guide: 2,4-Dichloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dichloro-5-nitrophenol**, a key chemical intermediate. The following sections detail its commercial availability and purity, experimental protocols for its synthesis and analysis, and its relevance in the development of therapeutic agents through its role as a precursor to enzyme inhibitors.

Commercial Suppliers and Purity

2,4-Dichloro-5-nitrophenol is available from a range of commercial chemical suppliers. The typical purity of the commercially available compound is suitable for most research and development applications. A summary of representative suppliers and their stated purities is provided in Table 1.

Supplier	Stated Purity	CAS Number
Sigma-Aldrich (Ambeed)	98% [1]	39489-77-5
ChemicalBook (various)	≥99% [2]	39489-77-5
CHEMLYTE SOLUTIONS	Industrial Grade	39489-77-5
Weifang Yangxu Group	99% [3]	39489-77-5
Santa Cruz Biotechnology	Not specified	39489-77-5 [4]

Experimental Protocols

The following sections provide representative methodologies for the synthesis, purification, and purity analysis of **2,4-Dichloro-5-nitrophenol**. These protocols are based on established chemical principles and information from publicly available resources.

Synthesis of 2,4-Dichloro-5-nitrophenol

A common synthetic route to **2,4-Dichloro-5-nitrophenol** involves the nitration of 2,4-dichlorophenol.[\[5\]](#) The following is a representative protocol:

- **Sulfonation:** 625 kg of 2,4-dichlorophenol is placed in a 3000L sulfonation and nitration vessel. While stirring, 415 kg of concentrated sulfuric acid is slowly added. The reaction temperature is maintained at 80°C for 2 hours.
- **Dissolution:** After the sulfonation is complete, 400L of chloroform is added to dissolve the reaction mixture.
- **Nitration:** The mixture is cooled to 0°C using a frozen brine bath. A mixed acid solution is then added dropwise, ensuring the temperature does not exceed 20°C.
- **Hydrolysis:** After the nitration is complete, the temperature is lowered to 10°C. 400L of water is added, and the lower waste acid layer is separated. An additional 900L of water is added, and the mixture is transferred to a hydrolysis vessel. Steam is introduced to maintain a temperature of 100-105°C, and the chloroform is removed by distillation. The hydrolysis reaction proceeds for 5 hours at this temperature.

- Isolation: The reaction mixture is cooled, and the product is isolated by suction filtration and washed with water. This process can yield a product with a purity of over 99.1%.[\[5\]](#)

A patent also describes a method starting from tris(2,4-dichloro-5-nitrophenyl) phosphate, which upon reaction with an alcohol in the presence of a rare earth triflate catalyst, can yield **2,4-dichloro-5-nitrophenol** with a purity of over 97.5%.[\[6\]](#)

Purification

The primary methods for purifying crude **2,4-Dichloro-5-nitrophenol** are recrystallization and filtration. As described in the synthesis protocol, washing the filtered product with water is a key step in removing residual acids and other water-soluble impurities. For higher purity, recrystallization from a suitable solvent system can be employed.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of **2,4-Dichloro-5-nitrophenol** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[\[7\]](#)

- Column: A C18 reverse-phase column is suitable for this separation.
- Mobile Phase: An isocratic mobile phase of 40% aqueous acetonitrile can be used.[\[7\]](#)
- Detector: A UV photodiode array detector set to an appropriate wavelength for nitrophenols (e.g., 280 nm) can be used for detection and quantification.[\[8\]](#)
- Sample Preparation: A sample of the **2,4-Dichloro-5-nitrophenol** is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
- Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is another effective method for determining the purity of phenolic compounds.[\[9\]](#)

- Column: An open-tubular, capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5), is appropriate.
- Injector: A split/splitless injector is typically used.
- Detector: A Flame Ionization Detector (FID) is suitable for the analysis of underivatized phenols.
- Carrier Gas: Helium or hydrogen is used as the carrier gas.
- Temperature Program: A temperature gradient is employed to ensure the separation of the target compound from any impurities.
- Derivatization (Optional): For enhanced sensitivity and peak shape, the phenol can be derivatized with agents like diazomethane or pentafluorobenzyl bromide (PFBBR) prior to analysis by GC with an Electron Capture Detector (ECD).[9]

Role in Drug Development

2,4-Dichloro-5-nitrophenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Heat Shock Protein 90 (Hsp90).[2]

Dipeptidyl Peptidase IV (DPP-IV) and Signaling

DPP-IV is a serine protease that plays a significant role in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is central to the treatment of type 2 diabetes.

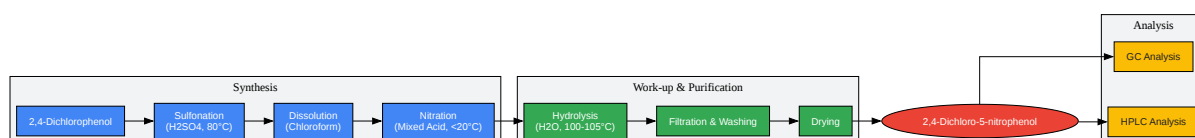
Heat Shock Protein 90 (Hsp90) and Signaling

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways. These client proteins include kinases, transcription factors, and other proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins,

thereby disrupting multiple signaling pathways simultaneously. This makes Hsp90 an attractive target for cancer therapy.

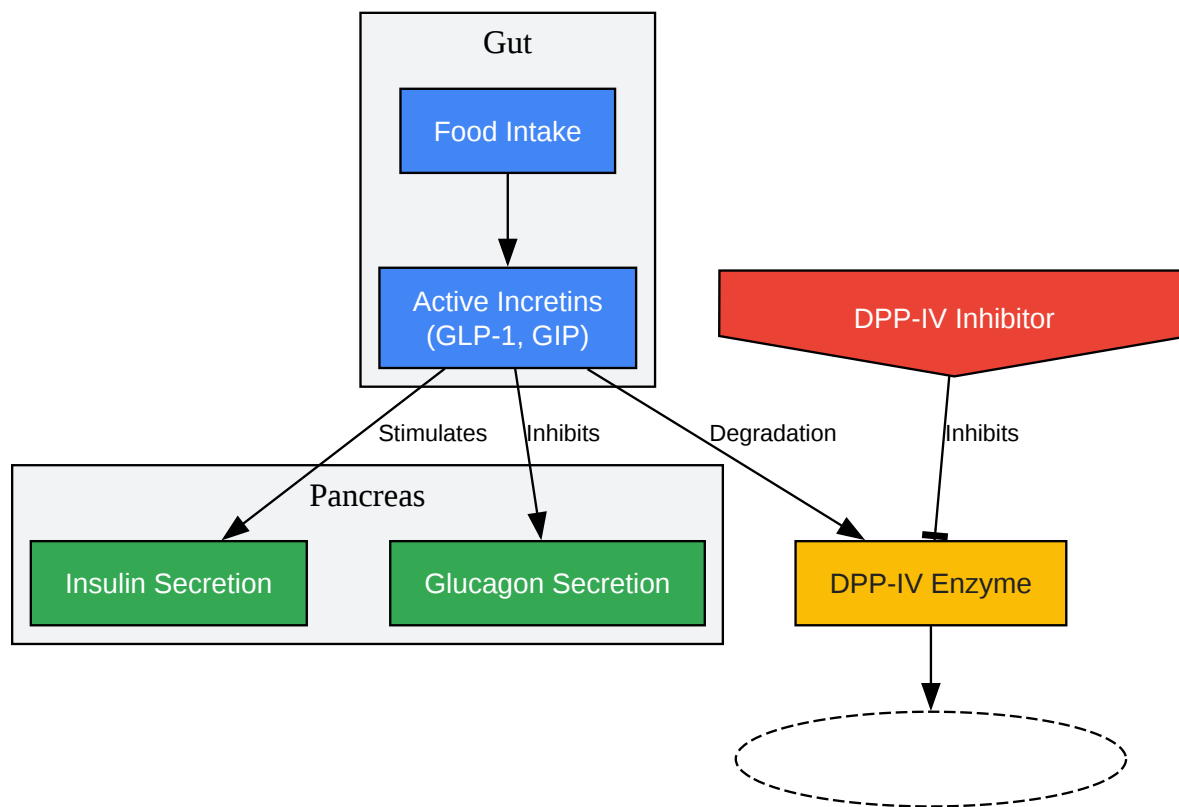
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of **2,4-Dichloro-5-nitrophenol** and a simplified signaling pathway involving DPP-IV, a target for inhibitors synthesized from this intermediate.



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Caption: Experimental workflow for the synthesis and analysis of **2,4-Dichloro-5-nitrophenol**.



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